2-((4-Chlorobenzyl)oxy)pyridine
Description
2-((4-Chlorobenzyl)oxy)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a 4-chlorobenzyloxy group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol. The compound combines the aromatic pyridine moiety with a halogenated benzyl ether, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure enables diverse reactivity, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |
InChI Key |
HZTXJKJNIOGDMO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-((4-Chlorobenzyl)oxy)pyridine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substitutions |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₀ClNO | 219.67 | Not reported | Not reported | 4-Chlorobenzyloxy at pyridine-2 |
| 2-(4-Chlorobenzyl)pyridine | C₁₂H₁₀ClN | 203.67 | 8°C | 181–183 (20 mmHg) | 4-Chlorobenzyl at pyridine-2 |
| 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine | C₁₄H₁₃N₂O₃Cl | 292.72 | Not reported | Not reported | 4-(2-Nitroethyl)benzyloxy at pyridine-2 |
| Carbinoxamine* | C₁₆H₁₉ClN₂O₂ | 330.79 | Not reported | Not reported | N,N-Dimethylaminoethyl chain |
*Carbinoxamine is an FDA-approved antihistamine containing a modified 4-chlorobenzylpyridine backbone.
Key Observations :
- Stability : The nitroethyl group in 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine may reduce stability due to nitro group sensitivity to reduction.
Comparison :
- The ruthenium-catalyzed method for this compound offers higher regioselectivity and fewer byproducts compared to traditional Friedel-Crafts approaches.
Mechanistic Insights :
- The ether linkage in this compound may enhance membrane permeability compared to non-oxygenated analogues, as seen in carbinoxamine’s pharmacokinetics.
Stability and Reactivity
- Thermal Stability : 2-(4-Chlorobenzyl)pyridine decomposes above 200°C , while this compound’s stability data are unreported but inferred to be lower due to the labile ether bond.
- Reactivity : The benzyloxy group in this compound enables nucleophilic substitutions (e.g., SN2 reactions), whereas 2-(4-Chlorobenzyl)pyridine undergoes electrophilic aromatic substitution.
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